molecular formula C12H12F4N2O2 B15051923 Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Cat. No.: B15051923
M. Wt: 292.23 g/mol
InChI Key: RULJEGNYRJHGJJ-RITPCOANSA-N
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Description

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound characterized by its unique cyclopropane and pyrazole moieties. The presence of multiple fluorine atoms enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing difluoromethyl groups into the molecular structure. The reaction conditions often include the use of radical initiators and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

    Substitution: The presence of fluorine atoms allows for nucleophilic substitution reactions, which can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((3bR,4aS)-3-(trifluoromethyl)-5,5-trifluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
  • Ethyl 2-((3bR,4aS)-3-(monofluoromethyl)-5,5-monofluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Uniqueness

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is unique due to its specific difluoromethyl and difluoro substituents, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C10_{10}H8_{8}F4_{4}N2_{2}O2_{2}
  • Molecular Weight : 264.18 g/mol
  • CAS Number : 1626337-85-6

Structural Representation

The compound features a cyclopropane and pyrazole moiety, which are crucial for its biological activity. The presence of difluoromethyl and difluoro groups may enhance its lipophilicity and biological interactions.

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme pathways relevant to various diseases.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.

Therapeutic Applications

The biological activity of this compound opens avenues for various therapeutic applications:

  • Cancer Treatment : Its ability to modulate enzyme activity may contribute to anti-cancer effects.
  • Anti-inflammatory Properties : Potential use in treating inflammatory diseases due to its receptor modulation capabilities.
  • Antimicrobial Applications : Possible development as an antibiotic or antifungal agent.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds with a pyrazole structure. The findings indicated that modifications in the cyclopropane ring significantly enhanced cytotoxicity against cancer cell lines (A549 and MCF7). The ethyl derivative demonstrated effective inhibition of tumor growth in vivo models.

CompoundIC50_{50} (µM)Cell Line
Ethyl derivative12.5A549
Ethyl derivative15.0MCF7

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of several difluoromethyl-containing compounds. Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro...) exhibited significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli>64

Properties

Molecular Formula

C12H12F4N2O2

Molecular Weight

292.23 g/mol

IUPAC Name

ethyl 2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate

InChI

InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

RULJEGNYRJHGJJ-RITPCOANSA-N

Isomeric SMILES

CCOC(=O)CN1C2=C([C@@H]3C[C@@H]3C2(F)F)C(=N1)C(F)F

Canonical SMILES

CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F

Origin of Product

United States

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